Home > Products > Screening Compounds P57583 > l-Methylphenidate
l-Methylphenidate - 20748-11-2

l-Methylphenidate

Catalog Number: EVT-1579833
CAS Number: 20748-11-2
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methyl phenyl(piperidin-2-yl)acetate is a amino acid ester that is methyl phenylacetate in which one of the hydrogens alpha to the carbonyl group is replaced by a piperidin-2-yl group. It is a member of piperidines, a methyl ester and a beta-amino acid ester.
Methylphenidate is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Stimulants substance.
Methylphenidate is a central nervous system stimulant used most commonly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and for narcolepsy. Also known as the marketed products Ritalin, Concerta, or Biphentin, methylphenidate is used with other treatment modalities (psychological, educational, cognitive behaviour therapy, etc) to improve the following group of developmentally inappropriate symptoms associated with ADHD: moderate-to-severe distractibility, short attention span, hyperactivity, emotional lability, and impulsivity. Long-acting formulations of psychostimulants such as methylphenidate, [DB01576], and [DB01255] are considered the most effective and widely used treatment for ADHD, and are considered first-line options for children, adolescents, and adults as recommended by CADDRA (Canadian ADHD Resource Alliance). CADDRA recommends the use of methylphenidate due to long term studies, of over twenty years in duration, which show methylphenidate is safe and effective. While its exact mechanism is unclear, methylphenidate (MPH) has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action. There is a dose-related effect of psychostimulants on receptor stimulation, where higher doses are shown to increase norepinephrine (NE) and dopamine (DA) efflux throughout the brain which can result in impaired cognition and locomotor-activating effects. In contrast, low doses are found to selectively activate NE and DA neurotransmission within the prefrontal cortex which is an area of the brain thought to play a prominent role in ADHD pathophysiology, thereby improving clinical efficacy and preventing side effects. The lower doses used to treat ADHD are not associated with the locomotor-activating effects associated with higher doses and instead reduce movement, impulsivity, and increase cognitive function including sustained attention and working memory. Methylphenidate's beneficial effects in sustaining attention have also been shown to be mediated by alpha-1 adrenergic receptor activity. Clinical findings have shown that children with ADHD have an abnormality in the dopamine transporter gene (DAT1), the D4 receptor gene (DRD-4), and/or the D2 receptor gene that may be at least partly overcome by the dopaminergic effects of methylphenidate, suggesting a possible mode of action. When provided as Biphentin®, methylphenidate is released through a multi-layer release delivery system (MLRTM) where 40% of the dose is provided as an immediate release and 60% is provided through a gradual release. Biphentin was designed to be an alternative to separate doses of immediate-release (IR) methylphenidate by providing a biphasic concentration-time profile when given as a single dose. The MLRTM release system allows for a sustained effect for 10-12 hours, allowing for once-daily dosing that covers the major times that ADHD impairment might occur (such as school, homework periods, during the work day, etc). When provided as Concerta®, methylphenidate is released through the patented Osmotic Controlled-Release Oral Delivery (OROS) system where 22% of the dose is provided as an immediate release and 78% is provided through a gradual release. OROS is comprised of an osmotically active trilayer core surrounded by a semipermeable membrane with an immediate-release drug overcoat. Within an aqueous environment, such as the stomach, the drug overcoat, which consists of 22% of the dose, dissolves within one hour, providing an initial immediate-release formulation of methylphenidate. Water then permeates through the membrane into the tablet core where the osmotically active polymer excipients expand, allowing methylphenidate to release slowly through the orifice over a period of 6-7 hours. Concerta also provides a sustained 10-12 hour effect, allowing for once-daily dosing. Methylphenidate contains a blackbox warning stating that CNS stimulants, including methylphenidate-containing products and amphetamines, have a high potential for abuse and dependence. This abuse potential is likely related to the effects associated with higher doses of methylphenidate, which induce surface expression of the dopamine transporter (DAT). In particular, increased dopamine in key brain areas is associated with the reinforcing and addictive properties of psychostimulants such as methylphenidate, and even amplifies the potency and reinforcing effects of other drugs of abuse such as amphetamines, making ADHD sufferers more susceptible to their addictive effects. Concerns about abuse potential have spurred research into medications with fewer effects on DAT and the use of non-stimulant ADHD medications including [DB00289] and [DB01018].
Methylphenidate is a Central Nervous System Stimulant. The physiologic effect of methylphenidate is by means of Central Nervous System Stimulation.
Methylphenidate is a central nervous system stimulant used for the therapy of attention deficit disorder and narcolepsy. Methylphenidate has been linked to a low rate of serum aminotransferase elevations during therapy and to rare instances of acute, clinically apparent liver injury, generally after its intravenous abuse.
Methylphenidate is a synthetic central nervous system stimulant. Methylphenidate appears to activate the brain stem arousal system and cortex to produce its stimulant effect and, in some clinical settings, may improve cognitive function.
Methylphenidate is only found in individuals that have used or taken this drug. It is a central nervous system stimulant used most commonly in the treatment of attention-deficit disorders in children and for narcolepsy. Its mechanisms appear to be similar to those of dextroamphetamine. Methylphenidate blocks dopamine uptake in central adrenergic neurons by blocking dopamine transport or carrier proteins. Methylphenidate acts at the brain stem arousal system and the cerebral cortex and causes increased sympathomimetic activity in the central nervous system. Alteration of serotonergic pathways via changes in dopamine transport may result.
Dexmethylphenidate is the dextrorotary form of methylphenidate. It is a norepinephrine-dopamine reuptake inhibitor (NDRI) and thus a psychostimulant. It is used for treatment of Attention Deficit Hyperactivity Disorder (ADHD).
A central nervous system stimulant used most commonly in the treatment of ATTENTION DEFICIT DISORDER in children and for NARCOLEPSY. Its mechanisms appear to be similar to those of DEXTROAMPHETAMINE. The d-isomer of this drug is referred to as DEXMETHYLPHENIDATE HYDROCHLORIDE.
See also: Methylphenidate Hydrochloride (has salt form).
Overview

l-Methylphenidate, a central nervous system stimulant, is primarily used in the treatment of attention-deficit hyperactivity disorder and narcolepsy. It is a chiral compound, with its d-enantiomer (dexmethylphenidate) being more pharmacologically active. The compound is a derivative of phenethylamine and is structurally related to amphetamines, functioning as a dopamine reuptake inhibitor.

Source and Classification

l-Methylphenidate is synthesized from piperidine and is classified as a piperidine derivative. It falls under the category of stimulant medications, specifically designed to enhance concentration and reduce impulsivity in individuals diagnosed with attention-deficit hyperactivity disorder. The compound's therapeutic effects are attributed to its ability to increase dopamine levels in the brain.

Synthesis Analysis

Methods

The synthesis of l-Methylphenidate can be achieved through several methods:

  1. Amino Deprotection Reaction: This method involves the removal of an amino protecting group from an intermediate compound in the presence of a suitable solvent, yielding l-Methylphenidate .
  2. Intramolecular Nucleophilic Substitution: In this approach, an alkali solution facilitates the intramolecular nucleophilic substitution reaction of an appropriate precursor compound .
  3. Catalytic Hydrogenation: This method utilizes palladium on carbon or palladium carbon hydroxide as a catalyst to react with hydrogen in a closed system, producing l-Methylphenidate from another precursor .

Technical Details

  • The synthesis typically requires careful control of temperature and reaction time to optimize yield and purity.
  • Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Molecular Structure Analysis

Structure

l-Methylphenidate has the following structural formula:

  • Chemical Formula: C14_{14}H19_{19}NO2_2
  • Molecular Weight: 233.31 g/mol
  • Structure: The compound features a piperidine ring attached to a phenylacetate moiety.

Data

The stereochemistry of l-Methylphenidate is crucial for its biological activity, with the l-isomer being less potent than its d-counterpart.

Chemical Reactions Analysis

Reactions

l-Methylphenidate undergoes various chemical reactions, primarily involving ester hydrolysis and de-esterification:

  • De-Esterification: This reaction converts l-Methylphenidate into its inactive metabolite, ritalinic acid, predominantly via the action of carboxylesterase enzymes in the liver .
  • Hydroxylation: Aromatic hydroxylation can lead to metabolites such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate, which have been studied for their pharmacological effects .

Technical Details

The metabolic pathways involve specific enzymes that determine the pharmacokinetics and dynamics of the drug.

Mechanism of Action

l-Methylphenidate primarily acts by inhibiting the reuptake of dopamine and norepinephrine into presynaptic neurons. This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Process

  1. Dopamine Transporter Inhibition: l-Methylphenidate binds to dopamine transporters, preventing dopamine reabsorption.
  2. Increased Dopamine Levels: This leads to elevated dopamine levels in the brain, which is associated with improved attention and focus.

Data

Pharmacokinetic studies indicate that l-Methylphenidate has a half-life ranging from 2 to 4 hours, with significant variability based on individual metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents like ethanol
  • Melting Point: Approximately 120–123 °C

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH: Typically neutral when dissolved in aqueous solutions.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry for structural confirmation.

Applications

l-Methylphenidate is primarily used in clinical settings for:

  • Attention-Deficit Hyperactivity Disorder Treatment: It helps improve focus, attention span, and impulse control.
  • Narcolepsy Management: It aids in reducing excessive daytime sleepiness.

Research continues into additional applications, including potential uses in cognitive enhancement and treatment for other neuropsychiatric disorders.

Properties

CAS Number

20748-11-2

Product Name

l-Methylphenidate

IUPAC Name

methyl 2-phenyl-2-piperidin-2-ylacetate

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3

InChI Key

DUGOZIWVEXMGBE-UHFFFAOYSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Solubility

1255mg/L
Practically insoluble in water
Soluble in alcohol, ethyl acetate, ether; practically insoluble in petroleum ether
1.82e-01 g/L

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.